N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide;hydrochloride
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Overview
Description
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide;hydrochloride is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitrobenzamide group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide;hydrochloride typically involves a multi-step process. The starting materials often include 3,4-dimethoxybenzaldehyde, 2-aminothiazole, and 3-nitrobenzoyl chloride. The reaction sequence generally follows these steps:
Formation of the Thiazole Ring: The reaction between 3,4-dimethoxybenzaldehyde and 2-aminothiazole under acidic conditions leads to the formation of the thiazole ring.
Amidation: The final step involves the reaction of the nitro-substituted thiazole with 3-nitrobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to accelerate the reactions. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxy groups.
3,4,5-Trimethoxyphenethylamine: A compound closely related to mescaline, known for its psychoactive properties.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide;hydrochloride is unique due to its combination of a thiazole ring, nitrobenzamide group, and dimethoxyphenyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S.ClH/c1-11-17(12-7-8-15(26-2)16(10-12)27-3)20-19(28-11)21-18(23)13-5-4-6-14(9-13)22(24)25;/h4-10H,1-3H3,(H,20,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKBWZDQUSRMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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